2-(Amino-2-thienylmethylene)indane-1,3-dione
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Overview
Description
2-(Amino-2-thienylmethylene)indane-1,3-dione is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol This compound is known for its unique structure, which includes an indane-1,3-dione core with an amino-thienylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Amino-2-thienylmethylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with an appropriate thienylamine derivative under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where indane-1,3-dione reacts with 2-aminothiophene in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Amino-2-thienylmethylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Amino-2-thienylmethylene)indane-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Amino-2-thienylmethylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-(Amino-2-thienylmethylene)indane-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: The parent compound, which lacks the amino-thienylmethylene substituent, is widely used in organic synthesis and has various applications in medicinal chemistry.
2-(Thienylmethylene)indane-1,3-dione: A closely related compound with a thienylmethylene substituent but without the amino group, used in similar applications.
2-(Amino-2-furylmethylene)indane-1,3-dione: A similar compound with a furylmethylene substituent instead of thienylmethylene, studied for its unique properties and applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-(thiophene-2-carboximidoyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-12(10-6-3-7-18-10)11-13(16)8-4-1-2-5-9(8)14(11)17/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKZESYBJNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=N)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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